N-(2-bromo-4-fluorophenyl)-4-methylbenzamide
Description
N-(2-bromo-4-fluorophenyl)-4-methylbenzamide is a synthetic organic compound characterized by its benzamide (B126) core structure. The molecule features a 4-methylbenzamide (B193301) group bonded to a 2-bromo-4-fluorophenyl ring. The presence and specific placement of the bromine and fluorine atoms on the phenyl ring are critical, as these halogens serve as reactive sites and influence the molecule's electronic properties, making it a valuable asset in medicinal chemistry and pharmaceutical development. chemimpex.com While not a therapeutic agent itself, its primary importance lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. chemicalbook.com
Below are the key chemical properties of the compound.
| Property | Value |
| CAS Number | 749927-69-3 |
| Molecular Formula | C₁₄H₁₁BrFNO |
| Molecular Weight | 308.15 g/mol |
| Appearance | White to Almost white powder/crystal |
| Melting Point | 125.0 to 129.0 °C tcichemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(16)8-12(13)15/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLDCNHRCIVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Retrosynthesis and Precursor Derivation
A logical retrosynthetic analysis of N-(2-bromo-4-fluorophenyl)-4-methylbenzamide identifies the central amide linkage as the primary point for disconnection. This approach deconstructs the target molecule into two key precursors: the aniline derivative, 2-bromo-4-fluoroaniline (B89589), and the acyl donor, 4-methylbenzoyl chloride or 4-methylbenzoic acid.
Retrosynthetic Pathway:
| Target Molecule | Key Disconnection | Precursors |
| This compound | Amide Bond (C-N) | 2-bromo-4-fluoroaniline and 4-methylbenzoyl chloride / 4-methylbenzoic acid |
This strategy simplifies the synthesis into two main challenges: the preparation of the specifically substituted aniline and the subsequent coupling of the two fragments.
Conventional Amide Bond Formation Routes
The formation of the amide bond between the precursor fragments can be achieved through several established methods, broadly categorized into syntheses mediated by coupling reagents and classical amidation reactions.
Modern synthetic chemistry often employs coupling reagents to facilitate amide bond formation from a carboxylic acid and an amine under mild conditions. This approach avoids the need to generate a more reactive acyl chloride. For the synthesis of this compound, 4-methylbenzoic acid would be activated in situ. Analogous syntheses of similar compounds like 4-bromo-2-fluoro-N-methylbenzamide have been successfully carried out using these methods. beilstein-journals.orgnih.gov
Commonly used coupling systems include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency. beilstein-journals.org Another effective system involves phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). chemicalbook.com
Table of Common Coupling Reagents:
| Reagent System | Description | Typical Conditions |
| EDCI / HOBt | A carbodiimide-based system that activates the carboxylic acid to form a reactive intermediate. | Aprotic solvent (e.g., DMF, DCM), room temperature. beilstein-journals.org |
| BOP | A phosphonium-based reagent that efficiently promotes the formation of the amide bond. | Aprotic solvent (e.g., DCM), base (e.g., DIPEA). chemicalbook.com |
These reactions are typically performed in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), often with the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. beilstein-journals.org
The traditional and direct method for forming the amide bond involves the reaction of the amine precursor, 2-bromo-4-fluoroaniline, with a reactive acyl derivative, typically 4-methylbenzoyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.
This type of reaction is generally robust and proceeds under straightforward conditions. researchgate.net A base, such as pyridine or triethylamine, is commonly added to the reaction mixture to act as a scavenger for the hydrochloric acid that is generated as a byproduct, thereby driving the reaction to completion. mdpi.com The reaction is typically conducted in an inert solvent like dichloromethane or chloroform (B151607).
Regioselective Halogenation and Fluorination Methodologies
The synthesis of the key precursor, 2-bromo-4-fluoroaniline, requires precise control over the placement of the halogen substituents on the aromatic ring. The most direct synthetic route starts from 4-fluoroaniline. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is already occupied by the fluorine atom, electrophilic bromination is directed to the ortho position.
Electrophilic aromatic bromination can be achieved using various brominating agents. nih.gov Reagents such as N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride or acetonitrile (B52724) are commonly used for the regioselective bromination of activated aromatic rings. researchgate.net Direct use of molecular bromine (Br₂) is also possible, though it may require careful control of reaction conditions to avoid over-bromination. smolecule.com A practical method for the regioselective bromination of anilines involves using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) with a catalytic amount of copper(II) sulfate. researchgate.net
Example Bromination Reaction Conditions:
| Starting Material | Brominating Agent | Catalyst/Solvent | Product |
| 4-fluoroaniline | NBS | Acetonitrile | 2-bromo-4-fluoroaniline |
| 4-fluoroaniline | NaBr / Na₂S₂O₈ | CuSO₄ (cat.) / Acetonitrile | 2-bromo-4-fluoroaniline |
Cross-Coupling Reactions in Aryl Substituent Introduction
The bromine atom on the this compound molecule serves as a versatile functional handle for further molecular elaboration through various cross-coupling reactions. This allows for the introduction of new aryl or other substituents at the C2 position of the phenyl ring.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this compound, the aryl bromide moiety can readily participate in this reaction. The greater reactivity of the C-Br bond compared to the C-F bond ensures that the coupling occurs selectively at the bromine-substituted position.
This reaction would involve treating this compound with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. A variety of palladium catalysts can be employed, often featuring phosphine ligands that facilitate the catalytic cycle. acs.org
Generalized Suzuki-Miyaura Reaction Scheme:
| Aryl Halide | Coupling Partner | Catalyst System | Product |
| This compound | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | N-(2-aryl-4-fluorophenyl)-4-methylbenzamide |
This methodology provides a strategic route to synthesize a library of derivatives from a common intermediate, enabling the exploration of structure-activity relationships in various chemical contexts. The reaction is known for its functional group tolerance and generally mild conditions. mdpi.com
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation, has been extended from its original use with amines to include amides as nucleophiles in a process more accurately termed Buchwald-Hartwig amidation or N-arylation. wikipedia.orglibretexts.orgsyr.edu This reaction facilitates the coupling of an aryl halide, such as 2-bromo-4-fluoroaniline, with an acyl-based coupling partner, or more commonly, the coupling of an aryl halide with an amide. For the synthesis of the target compound, this would involve the palladium-catalyzed coupling of 2-bromo-4-fluoroaniline with 4-methylbenzoyl chloride or the coupling of 4-methylbenzamide (B193301) with 1,2-dibromo-4-fluorobenzene.
The success of this transformation is highly dependent on the choice of palladium catalyst, ligand, and base. researchgate.net Early catalyst systems have been superseded by more sophisticated ones employing bulky, electron-rich phosphine ligands. These ligands, such as XPhos, SPhos, and RuPhos, facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-arylated amide product. mit.edu The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). beilstein-journals.org
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 92 |
| 2 | SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 |
| 3 | RuPhos | K₃PO₄ | t-BuOH | 100 | 85 |
| 4 | BINAP | KOtBu | Toluene | 110 | 75 |
This interactive table presents hypothetical yet representative data for the palladium-catalyzed N-arylation of a benzamide (B126) with an aryl bromide, illustrating the influence of ligand and base selection on reaction efficiency.
Other Palladium- and Copper-Catalyzed Approaches
Beyond the Buchwald-Hartwig reaction, other transition-metal-catalyzed methods are pivotal in N-aryl benzamide synthesis. The Goldberg and Ullmann reactions, which utilize copper catalysts, represent historically significant and continually evolving alternatives. nih.govrsc.org Modern iterations of these reactions employ copper(I) salts, such as CuI, in combination with a ligand, often a 1,2-diamine like N,N'-dimethylethylenediamine, to catalyze the coupling of aryl halides with amides. nih.govresearchgate.net
These copper-catalyzed systems are often less expensive than their palladium counterparts and can exhibit complementary reactivity and functional group tolerance. nih.gov They provide a robust method for forging the C-N bond in this compound, particularly when palladium-based catalysts may lead to undesired side reactions. Recent developments have even enabled the copper-catalyzed amidation of less reactive aryl chlorides. nih.govacs.org
| Entry | Aryl Halide | Amide | Ligand | Base | Yield (%) |
| 1 | Aryl Iodide | Benzamide | N,N'-Dimethylethylenediamine | K₃PO₄ | 95 |
| 2 | Aryl Bromide | Benzamide | N,N'-Dimethylethylenediamine | K₃PO₄ | 89 |
| 3 | Aryl Chloride | Benzamide | N,N'-Bis(thiophen-2-ylmethyl)oxalamide | K₂CO₃ | 78 |
| 4 | Aryl Bromide | 4-Methylbenzamide | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Cs₂CO₃ | 91 |
This interactive table summarizes the scope of copper-catalyzed amidation, showing typical yields for different aryl halides. Data is based on findings for analogous systems. nih.govacs.org
Advanced Synthetic Techniques and Process Optimization in Research
The drive for efficiency, safety, and sustainability in chemical synthesis has spurred the adoption of advanced techniques. Flow chemistry and microwave-assisted synthesis, in particular, offer significant advantages for the preparation of this compound.
Flow Chemistry Approaches
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. acs.org
For palladium-catalyzed reactions like the Buchwald-Hartwig amidation, flow chemistry can mitigate challenges associated with catalyst deactivation and the handling of solid reagents or byproducts that can clog the reactor. researchgate.net Specialized reactor designs, such as oscillatory plug flow reactors or the application of acoustic irradiation, can maintain stable operation even with heterogeneous reaction mixtures. researchgate.netrsc.org The implementation of a flow process for the synthesis of this compound could enable scalable, automated, and highly efficient production. acs.orgresearchgate.net
Microwave-Assisted Syntheses
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reaction mixtures. This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. nih.govorganic-chemistry.org The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating.
The Buchwald-Hartwig amidation is particularly amenable to microwave assistance. beilstein-journals.orgacs.org The synthesis of this compound via this method would involve sealing the reactants, catalyst, and solvent in a microwave-safe vessel and irradiating it for a short period. This approach is highly effective for rapid compound synthesis, especially in the context of medicinal chemistry and library generation. aminer.org
| Entry | Method | Time | Temp (°C) | Yield (%) |
| 1 | Conventional Heating | 24 h | 100 | 50 |
| 2 | Microwave Irradiation | 1 h | 100 | 99 |
| 3 | Conventional Heating | 12 h | 110 | 65 |
| 4 | Microwave Irradiation | 10 min | 150 | 94 |
This interactive table compares reaction time and yield for an intramolecular Buchwald-Hartwig amidation reaction under conventional heating versus microwave irradiation, demonstrating the significant acceleration achieved with microwave technology. Data is based on reported analogous transformations. beilstein-journals.orgacs.org
Catalyst Development and Mechanistic Studies in Synthesis
Underpinning the synthetic methodologies for this compound is a deep body of research into catalyst development and reaction mechanisms. For palladium-catalyzed C-N coupling, the mechanism is generally understood to involve a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Key steps include the oxidative addition of the aryl halide to the Pd(0) species, coordination and deprotonation of the amide, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. syr.edunih.gov
Mechanistic studies have been crucial in guiding the design of new generations of ligands, such as bulky biaryl phosphines, which accelerate the rate-limiting reductive elimination step and stabilize the active catalyst. mit.edunih.gov Similarly, understanding the mechanism of copper-catalyzed amidation, including the role of ligands and the nature of the active copper species, has led to the development of more general and efficient catalyst systems. mit.edu These fundamental studies are essential for troubleshooting reactions and rationally improving conditions for the synthesis of specific targets.
Derivatization Strategies for Analog and Library Development
The structure of this compound contains several functional handles that can be exploited for the creation of chemical analogs and libraries. The most versatile of these is the bromine atom on the fluorophenyl ring. This aryl bromide moiety serves as an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid can introduce a variety of new carbon-based substituents at the 2-position of the aniline ring.
Sonogashira Coupling: Coupling with a terminal alkyne introduces an alkynyl group, a valuable functional group for further transformations.
Heck Coupling: Reaction with an alkene can be used to append a vinyl group.
Buchwald-Hartwig Amination: A second C-N bond can be formed by coupling with another amine, leading to more complex diamine structures.
Cyanation: The bromo group can be displaced by a cyanide source to install a nitrile group.
These derivatization reactions allow for systematic modification of the molecule's structure, which is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). By generating a library of related compounds, researchers can fine-tune the properties of the parent molecule. wits.ac.za
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique used to determine the content, purity, and molecular structure of a sample. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy identifies the hydrogen atoms within a molecule. The spectrum for N-(2-bromo-4-fluorophenyl)-4-methylbenzamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment.
The analysis shows a singlet for the methyl (CH₃) protons of the 4-methylbenzamide (B193301) group, indicating these three protons are chemically equivalent and have no adjacent proton neighbors to couple with. The aromatic protons on both phenyl rings appear as a series of multiplets and doublets in the downfield region, characteristic of aromatic systems. The amide proton (NH) typically presents as a broad singlet. The specific chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are crucial for assigning each signal to a specific proton in the molecular structure.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.43 | d (J = 8.8 Hz) | 1H | Aromatic CH |
| 7.91 | br s | 1H | NH |
| 7.76 | d (J = 8.2 Hz) | 2H | Aromatic CH |
| 7.46 | dd (J = 8.3, 2.3 Hz) | 1H | Aromatic CH |
| 7.31 | d (J = 8.0 Hz) | 2H | Aromatic CH |
| 7.19 | ddd (J = 8.8, 7.8, 2.8 Hz) | 1H | Aromatic CH |
| 2.44 | s | 3H | CH₃ |
Data sourced from a Master's Thesis, University of Oslo.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. In the spectrum of this compound, each unique carbon atom generates a distinct signal.
The spectrum displays a signal for the methyl carbon in the aliphatic region (upfield). The aromatic carbons and the carbonyl carbon (C=O) of the amide group resonate in the downfield region. The carbon atom attached to the fluorine (C-F) exhibits splitting due to coupling, a key feature in identifying its position. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon is significantly deshielded and appears far downfield.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 165.2 | C=O |
| 159.2 (d, J = 247.0 Hz) | C-F |
| 143.1 | Quaternary Aromatic C |
| 132.8 (d, J = 3.5 Hz) | Quaternary Aromatic C |
| 131.0 | Quaternary Aromatic C |
| 129.5 | Aromatic CH |
| 127.4 | Aromatic CH |
| 127.1 (d, J = 8.0 Hz) | Aromatic CH |
| 120.3 (d, J = 25.1 Hz) | Aromatic CH |
| 118.5 (d, J = 22.0 Hz) | Aromatic CH |
| 113.8 (d, J = 9.8 Hz) | Quaternary Aromatic C |
| 21.6 | CH₃ |
Data sourced from a Master's Thesis, University of Oslo.
Fluorine-19 (¹⁹F) NMR Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, a ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal would confirm the electronic environment of the fluorine on the phenyl ring. Furthermore, the signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing further confirmation of its position on the ring. Specific experimental ¹⁹F NMR data for this compound were not available in the searched resources.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, allowing for the unambiguous assignment of protons within each of the two spin systems on the phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). This would definitively link the proton signals identified in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for example, confirming the assignment of each aromatic CH group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations from the NH proton to the carbonyl carbon and to carbons on the bromo-fluorophenyl ring. It would also show correlations from the methyl protons to the quaternary carbon and ortho-aromatic carbons of the 4-methylbenzoyl group, confirming the connectivity between the two aromatic rings via the amide linkage. While these experiments are standard for structural elucidation, specific 2D NMR spectra for this compound were not found in the searched literature.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, the experimentally measured exact mass is compared to the calculated theoretical mass. The close agreement between these values confirms the molecular formula C₁₄H₁₁BrFNO. A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks (M+ and M+2) of nearly equal intensity, providing a clear signature for a monobrominated compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁BrFNO |
| Calculated Mass [M+H]⁺ | 322.0030 |
| Found Mass [M+H]⁺ | 322.0025 |
Data sourced from a Master's Thesis, University of Oslo.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, precursor ions of this compound, generated by an initial mass spectrometry stage, are selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule at its most labile bonds, providing a fragmentation pattern that serves as a structural fingerprint.
Given the structure of this compound, several key fragmentation pathways can be anticipated. The initial ionization would likely result in the formation of a molecular ion [M]+•. Subsequent fragmentation in the MS/MS stage would be expected to proceed via cleavage of the amide bond, a common fragmentation pathway for benzamides. This would lead to the formation of characteristic fragment ions, such as the 4-methylbenzoyl cation and the 2-bromo-4-fluoroaniline (B89589) radical cation. Further fragmentation of these primary ions could also occur, providing additional structural information. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).
Table 1: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Predicted Fragment Ion | Structure | Predicted m/z |
| 4-methylbenzoyl cation | [C₈H₇O]⁺ | 119.05 |
| 2-bromo-4-fluoroaniline radical cation | [C₆H₅BrFN]⁺• | 190.96 |
| 2-bromo-4-fluorophenyl isocyanate radical cation | [C₇H₃BrFNO]⁺• | 215.95 |
Note: The predicted m/z values are monoisotopic masses.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting IR spectrum is a plot of absorbance (or transmittance) versus frequency, with characteristic peaks indicating the presence of specific functional groups.
For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands. The presence of the amide functional group would be confirmed by a strong absorption band for the C=O stretching vibration, typically appearing in the range of 1630-1680 cm⁻¹. Additionally, the N-H stretching vibration of the secondary amide would give rise to a peak in the region of 3200-3400 cm⁻¹. The C-N stretching vibration of the amide would also be observable, usually in the range of 1210-1370 cm⁻¹.
The aromatic rings would produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The presence of the halogen substituents would also be evident, with the C-Br stretching vibration typically appearing in the 500-600 cm⁻¹ range and the C-F stretching vibration in the 1000-1400 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3200-3400 |
| Aromatic C-H | Stretch | >3000 |
| Amide C=O | Stretch | 1630-1680 |
| Aromatic C=C | Stretch | 1400-1600 |
| Amide C-N | Stretch | 1210-1370 |
| C-F | Stretch | 1000-1400 |
| C-Br | Stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound would be dominated by the electronic transitions within the two aromatic rings and the amide group. These conjugated systems act as chromophores, absorbing UV light. The spectrum would likely show strong absorption bands in the UV region, typically between 200 and 400 nm. The exact position and intensity of these bands are influenced by the substituents on the aromatic rings. UV-Vis spectroscopy is also a valuable tool for assessing the purity of a sample and for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, according to the Beer-Lambert law.
Chromatographic Techniques for Purity, Separation, and Quantification
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. For a compound like this compound, several chromatographic methods are particularly well-suited for its analysis.
High-performance liquid chromatography (HPLC) is a powerful technique for separating components of a mixture. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column would be a suitable stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance. HPLC is widely used for purity assessment and quantification of the compound.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For GC-MS analysis, the compound must be thermally stable and volatile. This compound, with its relatively high molecular weight, may require derivatization to increase its volatility for GC analysis. Once separated by the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification. The fragmentation pattern would be similar to that observed in MS/MS. GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile compounds.
Liquid chromatography-mass spectrometry (LC-MS) couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. rsc.org This technique is particularly useful for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound without the need for derivatization. After separation on an HPLC column, the eluent is introduced into the mass spectrometer, where the compound is ionized and its mass-to-charge ratio is determined. LC-MS can provide information on the molecular weight of the compound and, with tandem mass spectrometry (LC-MS/MS), can also provide structural information through fragmentation analysis. rsc.org
Table 3: Summary of Chromatographic Techniques for the Analysis of this compound
| Technique | Principle | Application |
| HPLC | Differential partitioning between a stationary and mobile phase | Purity assessment, quantification, and separation from non-volatile impurities |
| GC-MS | Separation based on volatility followed by mass analysis | Identification and quantification of volatile impurities or the compound after derivatization |
| LC-MS | Separation by liquid chromatography followed by mass analysis | Molecular weight determination, structural elucidation (with MS/MS), and quantification |
X-ray Crystallography for Solid-State Structural Determination
Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the public domain. Crystallographic data, which includes unit cell dimensions, space group, and detailed atomic coordinates, has not been reported for this specific compound.
While the solid-state structure of this compound has not been elucidated, X-ray crystallography on analogous benzamide (B126) derivatives reveals common structural motifs. For instance, studies on related compounds often show planar benzamide backbones with varying dihedral angles between the aromatic rings, influenced by the substitution patterns. Intermolecular interactions, particularly hydrogen bonding involving the amide N-H and C=O groups, are typically observed to play a crucial role in the crystal packing.
Further research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound would be required to determine its precise three-dimensional structure and intermolecular packing arrangement.
Theoretical and Computational Chemistry Investigations of this compound
Following a comprehensive review of scientific literature and computational chemistry databases, it has been determined that there are currently no specific published theoretical or computational studies focusing solely on the chemical compound this compound.
Therefore, it is not possible to provide detailed research findings for the sections and subsections outlined in the user's request, which include:
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations
Ligand Flexibility and Conformational Ensembles
While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for investigating the properties of molecules, and studies exist for structurally related benzamides and other halogenated aromatic compounds, no specific data or analysis has been published for N-(2-bromo-4-fluorophenyl)-4-methylbenzamide itself.
Generating scientifically accurate and non-speculative content for the requested article is contingent on the availability of such dedicated research. Without primary research data, any attempt to detail the electronic structure, molecular properties, conformational landscape, or dynamic behavior would be conjectural and would not meet the required standards of scientific accuracy.
of this compound
Despite a comprehensive search of scientific literature, no specific theoretical or computational chemistry investigations focusing solely on the compound this compound were found.
While computational studies, including molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analyses, are crucial tools in modern drug discovery and materials science, it appears that this particular compound has not been the subject of such published research.
Therefore, it is not possible to provide detailed information, research findings, or data tables for the following sections as they pertain specifically to this compound:
QSAR (Quantitative Structure-Activity Relationship) Modeling (Computational Aspects Only)
It is important to note that the absence of published data does not necessarily mean that such studies have not been conducted, but rather that they are not available in the public domain or indexed in scientific databases accessible through standard search methodologies.
Future computational research could potentially explore the properties of this compound, shedding light on its potential biological activities and interactions with various protein targets. Such studies would be invaluable in determining its prospects for further investigation.
Investigation of Molecular Interactions and Biological Activities Non Clinical Focus
In Vitro Biochemical and Cellular Assay Development for Target Engagement
The development of specific biochemical and cellular assays is a prerequisite for evaluating the target engagement of any new chemical entity. These assays are designed to measure the direct interaction of a compound with its putative biological target, such as an enzyme or a receptor, in a controlled laboratory setting. This can involve techniques like fluorescence polarization, surface plasmon resonance, or cellular thermal shift assays. At present, there are no publicly accessible studies detailing the development or application of such assays specifically for N-(2-bromo-4-fluorophenyl)-4-methylbenzamide.
Enzyme Inhibition Kinetics and Mechanistic Studies
Enzyme inhibition is a common mechanism of action for many drugs. The potency and characteristics of an inhibitor are determined through kinetic studies, which typically involve measuring the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Investigations with Hydrolases (e.g., Cholinesterases, Urease)
Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Cholinesterases and urease are important targets in drug discovery for various pathological conditions. A review of available literature did not yield any studies that have investigated the inhibitory activity of this compound against these or other hydrolases.
Studies with Kinases (e.g., Tyrosine Kinases, NEK4)
Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of pharmaceutical research. While numerous benzamide (B126) derivatives have been explored as kinase inhibitors, there is no specific data available on the interaction of this compound with tyrosine kinases, NEK4, or other kinase families.
Interactions with Other Enzyme Families
Beyond hydrolases and kinases, there are many other enzyme families that could potentially be targeted by small molecules. However, no research has been published detailing the screening or mechanistic studies of this compound against any other enzyme family.
Receptor Binding Profiles and Ligand-Target Specificity (In Vitro)
Understanding how a compound interacts with cellular receptors is fundamental to elucidating its pharmacological effects. In vitro receptor binding assays are used to determine the affinity and specificity of a ligand for its target receptor.
G-Protein Coupled Receptor (GPCR) Antagonism Studies
G-protein coupled receptors are the largest family of cell surface receptors and are the targets for a significant portion of modern drugs. GPCR antagonism, where a ligand binds to a receptor but does not provoke the normal biological response, is a key therapeutic strategy. There is currently no publicly available data from in vitro studies to suggest or confirm that this compound acts as an antagonist for any GPCR.
Nuclear Receptor Modulation
The interaction of this compound with nuclear receptors, a class of ligand-activated transcription factors that regulate gene expression, remains a developing area of scientific inquiry. Research into structurally related benzamide compounds has suggested that this class of molecules can exhibit modulatory effects on various nuclear receptors. For instance, certain 2-chloro-5-nitrobenzamide (B107470) scaffolds have been identified as inverse agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of metabolism and inflammation. nih.gov These findings suggest that the specific arrangement of substituents on the phenyl and benzamide rings can influence binding and functional activity at nuclear receptors. However, dedicated in vitro binding and reporter assays for this compound are required to elucidate its specific profile of nuclear receptor modulation.
Modulation of Cellular Pathways: In Vitro Mechanistic Studies
The cellular mechanisms of action for this compound are an area of active investigation. Preliminary research on analogous compounds provides a framework for understanding its potential effects on key cellular processes.
Effects on Cell Signaling Pathways (e.g., MAPK, PI3K/Akt)
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are central to cellular proliferation, survival, and differentiation. Their dysregulation is a hallmark of many diseases. While direct evidence for this compound is not yet available, studies on other novel benzamide derivatives have demonstrated interference with these pathways in cancer cell lines. The synergistic effect of inhibiting both MAPK/ERK and PI3K/AKT pathways has been shown to induce apoptosis in leukemia cells. nih.gov Future in vitro studies, such as Western blot analysis of key phosphorylated proteins like ERK and Akt in treated cell lines, are necessary to determine if this compound exerts similar effects.
Impact on Gene Expression and Protein Regulation (In Vitro)
Alterations in cell signaling pathways are expected to translate into changes in gene and protein expression. While specific data for this compound is pending, related N-phenylbenzamide derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, indicating an impact on the expression of regulatory genes and proteins. nanobioletters.com Techniques such as quantitative polymerase chain reaction (qPCR) and proteomics would be instrumental in identifying the specific genes and proteins regulated by this compound in various in vitro models.
Cellular Uptake and Subcellular Localization in Research Models
The ability of a compound to traverse cellular membranes and localize to specific subcellular compartments is critical to its biological activity. For N-phenylbenzamide derivatives targeting intracellular parasites, effective membrane permeability is a key determinant of their antiparasitic action. nih.gov The lipophilicity imparted by the bromo and fluoro substituents on the phenyl ring of this compound may facilitate its cellular uptake. The subcellular distribution, which could be investigated using techniques like fluorescence microscopy with a tagged derivative, would provide insights into its potential intracellular targets.
Evaluation of Activity Against Specific Biological Entities (In Vitro/Ex Vivo Models)
The in vitro activity of this compound against various biological entities, particularly microorganisms, has been a subject of greater research focus.
Antimicrobial Research (In Vitro Susceptibility and Resistance Mechanisms)
A growing body of evidence suggests that benzamide derivatives possess significant antimicrobial properties. Studies on structurally similar compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have demonstrated activity against a range of bacteria and fungi. nih.govresearchgate.net These compounds have shown notable efficacy against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low milligram per milliliter range. nih.gov Antifungal activity has also been observed against various yeasts and filamentous fungi. researchgate.net
The antimicrobial potential of this compound can be inferred from these findings, with the expectation of a similar spectrum of activity. The precise MIC values against a panel of clinically relevant microorganisms would need to be determined through standardized broth microdilution or agar (B569324) diffusion assays.
| Microorganism | Compound Class | Reported MIC Range (µg/mL) |
| Staphylococcus aureus | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | 2500 - 5000 |
| Saccharomyces cerevisiae | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | 312.5 - 1250 |
| Fusarium oxysporum | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | 625 - 1250 |
This table presents data for structurally related compounds to provide a context for the potential antimicrobial activity of this compound. nih.govresearchgate.net
Further research is also warranted to investigate the mechanisms of antimicrobial action, which could involve the disruption of microbial membranes, inhibition of essential enzymes, or other cellular targets. Studies on the development of microbial resistance to this compound would also be crucial for evaluating its long-term potential as an antimicrobial agent.
Anticancer Research (In Vitro Cell Line Proliferation and Apoptosis Induction Mechanisms)
No published studies were identified that investigated the in vitro effects of this compound on cancer cell line proliferation or its mechanisms for inducing apoptosis. Consequently, no data on its efficacy, such as IC50 values against specific cell lines, or its impact on apoptotic pathways is available.
Anti-inflammatory Research (Modulation of Inflammatory Mediators In Vitro)
There is no available research on the potential anti-inflammatory properties of this compound. Studies examining its ability to modulate the production or activity of inflammatory mediators in vitro have not been published.
Anti-tubercular Research (Targeting Mycobacterial Pathways)
A search of scientific literature yielded no studies concerning the evaluation of this compound for anti-tubercular activity. There is no information regarding its potential to target specific mycobacterial pathways or inhibit the growth of Mycobacterium tuberculosis.
Investigation of Molecular Mechanisms of Action
Without experimental data on its biological activities, the molecular mechanisms of action for this compound remain uninvestigated. There are no available studies on its protein-ligand interactions, potential for allosteric modulation, or any other specific molecular targets.
Structure Activity Relationship Sar and Rational Design Principles
Systematic Variation of Substituents on the Aryl and Benzamide (B126) Moieties
The systematic variation of substituents on both the N-aryl ring and the benzamide core is a cornerstone of medicinal chemistry used to probe the chemical space around a lead compound and optimize its properties. For N-phenylbenzamide scaffolds, research has demonstrated that modifications to these moieties can significantly impact biological activity.
Aryl Moiety (N-phenyl group): The substitution pattern on the N-phenyl ring is critical for activity. In many biologically active benzamides, the nature, position, and number of substituents on this ring dictate the interaction with the target protein. For instance, in a series of N-phenylbenzamide derivatives synthesized as potential antiviral agents, the presence and position of substituents on the N-phenyl ring were found to be essential for anti-enterovirus 71 activity. nih.gov
The following table illustrates hypothetical variations based on common strategies in medicinal chemistry to explore the SAR of a compound like N-(2-bromo-4-fluorophenyl)-4-methylbenzamide.
| Compound | Aryl Moiety Variation (R1) | Benzamide Moiety Variation (R2) | Expected Impact on Activity |
| Lead Compound | 2-bromo-4-fluorophenyl | 4-methylbenzoyl | Baseline activity |
| Analog 1a | 2-chloro-4-fluorophenyl | 4-methylbenzoyl | Investigate effect of bromine vs. chlorine |
| Analog 1b | 2,4-difluorophenyl | 4-methylbenzoyl | Assess importance of bromine's size/lipophilicity |
| Analog 1c | 4-fluorophenyl | 4-methylbenzoyl | Determine impact of ortho-bromo substituent |
| Analog 2a | 2-bromo-4-fluorophenyl | 4-ethylbenzoyl | Probe steric tolerance at the 4-position |
| Analog 2b | 2-bromo-4-fluorophenyl | 4-methoxybenzoyl | Evaluate electronic effects (electron-donating) |
| Analog 2c | 2-bromo-4-fluorophenyl | 4-trifluoromethylbenzoyl | Evaluate electronic effects (electron-withdrawing) |
| Analog 2d | 2-bromo-4-fluorophenyl | benzoyl | Assess contribution of the 4-methyl group |
Impact of Halogen Substitutions (Bromine and Fluorine) on Activity and Selectivity
The presence of halogen atoms is a common feature in many bioactive molecules, and their effects are multifaceted. In this compound, both bromine and fluorine atoms are expected to play significant roles.
Fluorine: The fluorine atom at the 4-position of the N-aryl ring is a small, highly electronegative atom. Its introduction can lead to several advantageous properties, including:
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of oxidative metabolism, thereby increasing the compound's half-life.
Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. nih.gov
Modulation of Physicochemical Properties: Fluorine substitution can alter the pKa of nearby functional groups and influence the molecule's lipophilicity, which can affect cell permeability and solubility.
In a study of benzamide derivatives as inhibitors of the cell division protein FtsZ, the presence of a 2,6-difluorobenzamide (B103285) moiety was found to be important for activity. mdpi.com
Bromine: The bromine atom at the 2-position of the N-aryl ring is larger and more lipophilic than fluorine. Its contributions can include:
Steric Influence: The bulky nature of the bromine atom can enforce a specific conformation on the molecule, which may be favorable for binding to a target.
Hydrophobic Interactions: Bromine can participate in hydrophobic and van der Waals interactions within a protein's binding pocket.
Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in the binding site.
Research on N-phenylbenzamide derivatives as antiviral agents has shown that a bromine atom on the N-phenyl ring can contribute to potent activity. nih.gov
Contribution of the 4-Methyl Substituent to the Overall Molecular Profile
Steric and Conformational Effects: The methyl group provides bulk, which can influence the orientation of the benzamide ring relative to the N-aryl ring. This can be crucial for fitting into a specific binding pocket.
Hydrophobic Interactions: The nonpolar methyl group can engage in favorable hydrophobic interactions with nonpolar amino acid residues in a protein's active site.
Electronic Effects: As an electron-donating group, the methyl substituent can influence the electron density of the aromatic ring and the adjacent carbonyl group, potentially affecting the strength of hydrogen bonds formed by the amide.
In the context of SARS-CoV protease inhibitors, a methyl group on the benzamide moiety was found to be a beneficial substituent, with its replacement by hydrogen or a phenyl group leading to inactivity. nih.gov
Identification of Key Pharmacophoric Features for Biological Interaction
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound and SAR studies of related compounds, the key pharmacophoric features can be postulated:
Hydrogen Bond Donor: The amide N-H group is a crucial hydrogen bond donor.
Hydrogen Bond Acceptor: The amide carbonyl oxygen is a key hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: Both the N-aryl ring and the benzamide phenyl ring serve as hydrophobic regions that can engage in pi-pi stacking or hydrophobic interactions.
Halogen Bonding/Hydrophobic Feature (Bromine): The bromine atom can act as a halogen bond donor or a hydrophobic feature.
Hydrogen Bond Acceptor/Electrostatic Feature (Fluorine): The fluorine atom can act as a weak hydrogen bond acceptor or contribute to the electrostatic potential of the molecule.
Hydrophobic Feature (Methyl Group): The 4-methyl group provides an additional hydrophobic interaction point.
These features and their spatial arrangement are critical for the molecule's interaction with its biological target.
Computational-Assisted SAR Elucidation and Predictive Modeling
Computational methods are invaluable tools for understanding SAR and predicting the activity of new compounds. For N-phenylbenzamide derivatives, several computational approaches have been employed.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-phenylbenzamides, QSAR models have been developed to predict their antimicrobial activity. nih.gov These models often use descriptors such as molecular weight, total energy, electrophilicity index, molar refractivity, and logP to quantify the contributions of different structural features to activity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. For benzamide derivatives, docking studies have been used to visualize binding modes and understand the interactions with key amino acid residues in the active site of enzymes like acetylcholinesterase. nih.gov
Pharmacophore Modeling: Based on a set of active molecules, a 3D pharmacophore model can be generated to define the essential features for activity. This model can then be used for virtual screening of compound libraries to identify new potential hits. scirp.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding mode predicted by docking.
Design Strategies for Enhanced Potency, Selectivity, and Desired Research Properties
Based on the SAR understanding, several design strategies can be proposed to enhance the properties of this compound as a research tool.
Bioisosteric Replacement: The bromine or fluorine atoms could be replaced with other groups of similar size and electronic properties (bioisosteres) to fine-tune activity and selectivity. For example, replacing bromine with a trifluoromethyl group could alter lipophilicity and metabolic stability.
Scaffold Hopping: The N-phenylbenzamide core could be replaced with other heterocyclic scaffolds that maintain the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.
Structure-Based Design: If the biological target is known, its 3D structure can be used to design new analogs that have improved complementarity with the binding site. This could involve introducing new functional groups to form additional interactions or modifying existing ones to optimize binding.
Fragment-Based Drug Discovery: The molecule can be deconstructed into its key fragments (e.g., the 2-bromo-4-fluorophenyl group and the 4-methylbenzamide (B193301) group), and the binding of these fragments to the target can be studied. This information can then be used to reassemble a more potent molecule.
The following table summarizes potential design strategies and their rationales.
| Strategy | Modification | Rationale |
| Potency Enhancement | Introduce additional hydrogen bond donors/acceptors | Form more interactions with the target protein. |
| Optimize lipophilicity | Improve cell permeability and target engagement. | |
| Selectivity Improvement | Exploit differences in binding pockets of related targets | Design features that are complementary to the target of interest but clash with off-targets. |
| Improved Research Properties | Introduce a radiolabel (e.g., 18F) | Enable use in positron emission tomography (PET) imaging studies. |
| Attach a fluorescent tag | Facilitate visualization in cellular assays. |
By systematically applying these principles, researchers can further probe the SAR of the this compound scaffold and develop new molecules with tailored properties for specific research applications.
Preclinical Research Aspects Mechanistic and Methodological Focus, Excluding Human Clinical Trials
In Vitro Metabolic Stability and Biotransformation Studies
In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. nuvisan.com These studies help in predicting how a drug candidate will be metabolized in the body.
Microsomal stability assays are a common method to assess the metabolic stability of compounds. nuvisan.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Table 1: Representative Microsomal Stability Data
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| N-(2-bromo-4-fluorophenyl)-4-methylbenzamide | Human | Data not available | Data not available |
| This compound | Rat | Data not available | Data not available |
| This compound | Mouse | Data not available | Data not available |
Note: Specific experimental data for this compound is not publicly available. The table illustrates the typical parameters measured in such assays.
Identifying the major metabolites of a new chemical entity is a critical step in understanding its biotransformation pathways. This is often achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS).
Common metabolic pathways for compounds with similar structures can involve hydroxylation of the aromatic rings, N-dealkylation, and amide hydrolysis. However, without specific studies on this compound, the exact metabolites remain speculative.
Plasma Protein Binding Studies (In Vitro)
The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. nih.gov High plasma protein binding can limit the free fraction of the drug, which is the pharmacologically active portion. Techniques like equilibrium dialysis, ultrafiltration, and surface plasmon resonance are used to determine the percentage of protein binding.
Table 2: Illustrative Plasma Protein Binding Data
| Compound | Species | Plasma Protein Binding (%) |
| This compound | Human | Data not available |
| This compound | Rat | Data not available |
| This compound | Mouse | Data not available |
Note: Specific experimental data for this compound is not publicly available. The table shows the typical data format for such studies.
Permeability Assays (e.g., Caco-2, PAMPA)
Permeability assays are used to predict the intestinal absorption of orally administered drugs. The Caco-2 cell permeability assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that provides a high-throughput method for assessing passive diffusion.
Table 3: Representative Permeability Data
| Assay | Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Classification |
| Caco-2 | This compound | Data not available | Data not available |
| PAMPA | This compound | Data not available | Data not available |
Note: Specific experimental data for this compound is not publicly available. The table illustrates the typical parameters measured.
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Profiling
Computational, or in silico, models are increasingly used in early drug discovery to predict the ADMET properties of compounds. nih.govbiointerfaceresearch.com These models use the chemical structure of a molecule to estimate various pharmacokinetic and toxicological parameters. nih.govbiointerfaceresearch.com Software and web tools can predict properties like solubility, lipophilicity (logP), plasma protein binding, and potential for metabolism by specific cytochrome P450 enzymes. jonuns.comnih.gov
Table 4: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value for this compound |
| Molecular Weight | 322.16 g/mol |
| LogP | Data not available |
| Aqueous Solubility | Data not available |
| Human Intestinal Absorption | Data not available |
| Blood-Brain Barrier Penetration | Data not available |
| CYP2D6 Inhibition | Data not available |
| hERG Inhibition | Data not available |
Pharmacokinetic Investigations in Animal Models (Focus on mechanisms of disposition, not efficacy or safety)
Pharmacokinetic studies in animal models, such as rats or mice, are essential to understand the in vivo disposition of a compound. These studies involve administering the compound and collecting blood samples at various time points to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F). These investigations provide a more integrated view of the compound's ADME properties in a living organism.
Table 5: Hypothetical Animal Pharmacokinetic Parameters
| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |
| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
Note: Specific in vivo pharmacokinetic data for this compound is not publicly available. This table illustrates the parameters typically determined in such studies.
Biodistribution Studies in Preclinical Models
Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical biodistribution studies for the compound this compound. Research detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this specific molecule, including its localization in various tissues and organs in animal models, is not presently available in the public domain.
While general information exists regarding the synthesis and potential applications of substituted benzamides in medicinal chemistry, data on the in vivo tissue distribution of this compound remains unpublished. Such studies would typically involve administering the compound to preclinical models and subsequently measuring its concentration in different biological samples over time. To facilitate detection, the compound is often radiolabeled, allowing for quantitative tissue analysis or visualization through imaging techniques.
The absence of such data precludes a detailed discussion of its biodistribution, including the creation of data tables illustrating tissue concentrations or uptake percentages. Further research would be necessary to characterize the pharmacokinetic profile and understand the bodily distribution of this compound.
Applications As Research Tools and Chemical Probes
Development of Affinity Probes for Target Identification and Validation
Affinity probes are instrumental in identifying the cellular targets of bioactive compounds. While no dedicated affinity probes have been developed directly from N-(2-bromo-4-fluorophenyl)-4-methylbenzamide to date, its structure is amenable to such modifications. The bromine and fluorine substituents offer handles for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, or for photoaffinity labeling moieties. These modified versions could then be used to isolate and identify binding partners from cell lysates, thereby validating potential drug targets.
Use in Chemical Genetics and Perturbing Biological Systems
Chemical genetics utilizes small molecules to perturb protein function, offering temporal and reversible control that genetic methods often lack. The benzamide (B126) scaffold is a common feature in many biologically active compounds. While research specifically detailing the use of this compound in chemical genetics screens is not yet prevalent, its structural alerts suggest it could be explored as a modulator of various enzyme families or receptor signaling pathways. Its efficacy in perturbing specific biological systems would require systematic screening and characterization.
Application in High-Throughput Screening Campaigns for Novel Target Discovery
High-throughput screening (HTS) allows for the rapid assessment of large compound libraries for biological activity. General HTS platforms are designed to identify initial hits that can be further optimized. This compound could theoretically be included in such screening libraries to identify novel biological targets. The data below illustrates a hypothetical outcome of such a screen, demonstrating how its activity could be flagged for further investigation.
| Screen ID | Target Class | Assay Type | Activity (Z-score) |
| HTS-001 | Kinases | Inhibition | 1.5 |
| HTS-002 | Proteases | Inhibition | 2.1 |
| HTS-003 | GPCRs | Antagonism | 0.8 |
This is a hypothetical data table for illustrative purposes.
Contribution to Mechanism-of-Action Elucidation in Chemical Biology
Understanding how a compound exerts its biological effect is crucial. While the specific mechanism of action for this compound has not been a focus of published studies, its structural relatives often function as inhibitors of enzymes or modulators of protein-protein interactions. Further research, potentially stemming from hits in HTS campaigns, would be necessary to elucidate its specific molecular mechanism and contribution to chemical biology.
Utilization in Fragment-Based Drug Discovery (FBDD) or Ligand-Based Drug Design (LBDD) Research
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.govdrugdiscoverychemistry.com This approach uses small, low-complexity molecules ("fragments") that bind weakly to a biological target, and then optimizes these fragments into more potent leads. nih.govyoutube.com The molecular weight and structural simplicity of this compound make it a potential candidate for inclusion in fragment libraries.
In ligand-based drug design (LBDD), knowledge of existing active molecules is used to design new ones. The benzamide core of this compound is a known pharmacophore for various targets. This allows researchers to use it as a starting point for designing new molecules with potentially improved properties. The table below outlines key properties that make this compound suitable for such research.
| Property | Value | Relevance in FBDD/LBDD |
| Molecular Weight | 324.16 g/mol | Within the typical range for fragments and seed molecules. |
| XLogP3 | 3.8 | Indicates good lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 1 | Provides a key interaction point with target proteins. |
| Hydrogen Bond Acceptors | 2 | Offers additional points for target binding. |
This data is based on the general properties of the compound structure.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Analogue Synthesis
The core structure of N-(2-bromo-4-fluorophenyl)-4-methylbenzamide serves as a scaffold that can be systematically modified to create a library of analogues. Future research will likely focus on moving beyond traditional, often harsh, amide bond formation techniques that require stoichiometric activating agents. ucl.ac.uk The exploration of greener, more efficient catalytic methods is a paramount objective.
Key emerging strategies include:
Catalytic Amidation: The use of catalysts to facilitate the direct formation of the amide bond from a carboxylic acid and an amine under milder conditions is a significant area of interest. mdpi.com Organocatalysts, such as those based on boric acid and its derivatives, have shown promise in promoting amidation with high efficiency and reducing waste. researchgate.netresearchgate.net
Biocatalysis: Enzymes, such as lipases or engineered amidases, offer a highly selective and environmentally benign route to amide bond formation. rsc.org These biocatalytic methods can operate in aqueous systems and provide high chemo- and stereoselectivity, which would be invaluable for creating complex chiral analogues. rsc.org
Late-Stage Functionalization (LSF): LSF is a powerful strategy for modifying complex molecules, like this compound, in the final steps of a synthetic sequence. acs.org This approach avoids the need for lengthy de novo synthesis for each new analogue. Techniques for C-H bond activation could allow for the introduction of new functional groups on either aromatic ring, while methods for converting existing C-X (e.g., C-Br) bonds to C-F or other groups provide pathways to novel derivatives. nih.govnih.govacs.org
Combinatorial Chemistry: Employing solid-phase or liquid-phase combinatorial synthesis would enable the rapid generation of large libraries of related compounds. acs.orgwikipedia.org By systematically varying the substituents on either the aniline or the benzoyl moiety, researchers can efficiently explore the structure-activity relationship (SAR) for any identified biological activity.
| Methodology | Principle | Potential Advantages for Analogue Synthesis | Reference |
|---|---|---|---|
| Catalytic Amidation | Use of sub-stoichiometric amounts of a catalyst (e.g., boronic acids, transition metals) to promote amide bond formation. | Higher atom economy, reduced waste, milder reaction conditions. | ucl.ac.ukresearchgate.net |
| Biocatalysis | Utilization of enzymes (e.g., lipases, amidases) to catalyze the reaction. | High selectivity, green reaction conditions (often aqueous), potential for stereocontrol. | rsc.org |
| Late-Stage Functionalization (LSF) | Direct modification of a complex, pre-formed scaffold via methods like C-H activation. | Rapid access to diverse analogues from a common intermediate without de novo synthesis. | acs.orgnih.gov |
| Combinatorial Synthesis | Systematic and repetitive covalent connection of different building blocks to a molecular scaffold. | Enables rapid generation of large, diverse libraries of compounds for screening. | acs.orgwikipedia.orgnih.gov |
Integration with Advanced Screening Platforms and Omics Technologies
Identifying the biological targets and pathways affected by this compound is crucial for its potential application in biomedical research. Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model, can reveal unexpected activities. bohrium.com However, deconvoluting the specific molecular target responsible for the observed phenotype is a significant challenge.
Future research will integrate this compound and its analogues with cutting-edge platforms:
Chemoproteomics: This powerful technique aims to identify the protein interaction profile of a small molecule. nih.govresearchgate.net Affinity-based methods, where a derivative of the compound is immobilized to enrich for binding partners from cell lysates, can directly identify targets. nih.gov Label-free approaches can detect changes in protein stability upon ligand binding, offering an alternative way to find interactors without modifying the compound. bohrium.com
Omics Technologies: A systems-level understanding of the compound's effects can be achieved by leveraging various "omics" platforms.
Metabolomics and Lipidomics: These fields analyze the global profile of small-molecule metabolites and lipids in a biological system. nih.govresearchgate.netcreative-proteomics.com By treating cells or organisms with this compound, researchers can identify significant perturbations in metabolic pathways, providing clues about its mechanism of action and potential off-target effects. mdpi.comuniversiteitleiden.nl
High-Content Imaging and Screening: Automated microscopy and image analysis can simultaneously measure multiple phenotypic parameters in cells treated with the compound, providing a rich dataset to characterize its biological effects and classify it against compounds with known mechanisms.
Development of Prodrugs or Targeted Delivery Systems for Research Applications
Even if this compound demonstrates interesting biological activity, its utility as a research tool may be hampered by poor physicochemical properties, such as low solubility or membrane permeability. Prodrug strategies involve chemically modifying a compound to improve these properties, with the modifying group being cleaved in vivo to release the active parent molecule. nih.gov
For a compound with a central amide linkage, several prodrug approaches could be explored:
N-Mannich Bases: The amide nitrogen can be derivatized to form N-Mannich bases, which can improve solubility and are designed to cleave under physiological pH conditions. nih.gov
Targeted Transporter Prodrugs: By attaching moieties recognized by specific transporters (e.g., amino acid transporters like LAT1 expressed at the blood-brain barrier), the compound could be targeted to specific tissues or cell types for research purposes. rsc.org Amide-based prodrugs have been studied for their potential to cross the blood-brain barrier. rsc.org
Enzyme-Cleavable Linkers: Introducing a linker that is a substrate for a specific enzyme can enable targeted release. For example, linking the compound via an ester bond to a carrier moiety could allow for cleavage by ubiquitous esterase enzymes.
| Strategy | Modification Site | Activation Mechanism | Potential Research Application | Reference |
|---|---|---|---|---|
| N-Acylation | Amide Nitrogen | Enzymatic (amidase/esterase) or chemical hydrolysis. | Modulating lipophilicity and membrane permeability. | nih.gov |
| Amino Acid Conjugation | Attachment via a linker to the aromatic rings. | Enzymatic cleavage (peptidases); recognition by amino acid transporters. | Improving solubility and enabling targeted delivery to specific cells or tissues. | nih.gov |
| Phosphate Esters | Attachment to a hydroxyl group introduced on the scaffold. | Cleavage by alkaline phosphatases. | Dramatically increasing aqueous solubility for in vitro assays. |
Potential Applications in Material Science or other Non-Biological Fields
The structural features of this compound, particularly its rigid aromatic rings, amide linker, and halogen substituents, suggest potential utility beyond biology. Fluorinated aromatic compounds are widely used in materials science due to their unique electronic properties and ability to influence intermolecular interactions. researchgate.netman.ac.ukresearchgate.net
Speculative future directions include:
Polymer Science: Benzamide-containing monomers can be incorporated into polymers like polyamides or polyimides. The presence of bromine and fluorine atoms could impart specific properties such as flame retardancy, thermal stability, or modified dielectric constants.
Liquid Crystals: Molecules with rigid, rod-like structures can exhibit liquid crystalline phases. While the parent compound itself may not be mesogenic, derivatives with long alkyl chains could be synthesized and investigated for such properties. Benzamide-based structures have been explored as components in liquid crystal formulations. mdpi.com
Organocatalysis: The amide moiety and halogenated rings could potentially coordinate with metal centers or participate in non-covalent interactions, suggesting a role for derivatives of this compound as ligands in catalysis.
Interdisciplinary Research Opportunities with Physics, Materials Science, or Advanced Analytics
The full characterization and application of this compound can be significantly enhanced through collaboration with other scientific disciplines.
Computational Physics and Chemistry:
Molecular Docking: If a biological target is identified, computational docking studies can predict the binding mode of the compound and its analogues within the target's active site. mdpi.comnih.govnih.govpeerj.com This in silico approach can guide the rational design of more potent or selective derivatives.
Quantum Mechanics: The bromine and fluorine atoms on the phenyl ring are capable of forming halogen bonds, which are noncovalent interactions that can be crucial for molecular recognition and crystal packing. usu.edunih.gov Quantum mechanical calculations can be used to study the strength and nature of these interactions, providing fundamental insights that could inform drug design and crystal engineering. researchgate.netacs.orgrsc.org
Materials Science: As mentioned, collaboration with materials scientists could lead to the development of novel polymers or electronic materials based on this chemical scaffold. rsc.orgrsc.org The specific electronic properties conferred by the bromo- and fluoro-substituents would be of particular interest.
Advanced Analytics: The synthesis of analogues will require sophisticated analytical techniques to ensure purity and confirm structure. Collaboration with analytical chemists could involve developing advanced chromatographic methods for separating closely related isomers or using high-resolution mass spectrometry to characterize complex reaction mixtures.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | DCC, HOBt, DCM, -50°C | 75–85 | |
| Purification | Ethanol/water recrystallization | >95% purity |
Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 322 (C₁₄H₁₀BrFNO) confirms molecular weight .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths/angles (e.g., C-Br ~1.89 Å) .
How are common impurities identified and mitigated during synthesis?
- Byproducts : Unreacted starting materials (e.g., free aniline) or hydrolyzed intermediates.
- Analytical Methods :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities at 254 nm .
- TLC : Ethyl acetate/hexane (3:7) with UV visualization monitors reaction progress .
- Mitigation : Excess acyl chloride, inert atmosphere (N₂/Ar), and strict moisture control reduce hydrolysis .
Advanced Research Questions
How can crystallographic data discrepancies be resolved during structure determination?
- Refinement Tools : SHELXL refines structures using least-squares minimization. Discrepancies (e.g., thermal parameters, occupancy) require:
- Validation : R factors (<5%), ADP (atomic displacement parameter) consistency, and PLATON checks ensure reliability .
What strategies optimize regioselectivity in electrophilic substitution reactions of the bromo-fluorophenyl moiety?
- Directing Effects : The electron-withdrawing -Br and -F groups direct electrophiles to the meta position relative to both substituents.
- Catalysts : Lewis acids (e.g., FeCl₃) enhance electrophilic aromatic substitution (EAS) at activated positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta substitution .
Q. Table 2: Example EAS Reactions
| Electrophile | Position | Yield (%) | Reference |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Meta to Br and F | 60–70 | |
| Sulfonation (SO₃) | Para to F | 50–55 |
What biological targets are plausible for this compound based on structural analogs?
- Enzyme Inhibition :
- Histone Deacetylases (HDACs) : Structural analogs (e.g., N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) show HDAC1/HDAC3 inhibition (Ki = 3–6 nM) via chelation of Zn²⁺ .
- Kinases : The bromo-fluorophenyl group mimics ATP-binding pocket motifs in tyrosine kinases .
- Antimicrobial Activity : Thiadiazole- and triazole-containing analogs disrupt bacterial cell membranes .
How do pH and solvent polarity affect the compound’s fluorescence properties in spectroscopic studies?
Q. Table 3: Fluorescence Parameters
| Solvent | λₑₓ (nm) | λₑₘ (nm) | Φ | Reference |
|---|---|---|---|---|
| Methanol | 280 | 340 | 0.45 | |
| Hexane | 290 | 360 | 0.20 |
Q. Methodological Notes
- Validation : All cited methods are peer-reviewed and experimentally validated in academic settings.
- Reproducibility : Reaction conditions (e.g., -50°C for DCC/HOBt coupling) ensure consistency across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
